phenyl N-(3-phenylpropyl)carbamate
Description
Phenyl N-(3-phenylpropyl)carbamate is a carbamate derivative characterized by a phenyl group esterified to a carbamic acid moiety, where the nitrogen atom is substituted with a 3-phenylpropyl chain. Carbamates (ROC(O)NR'R'') are esters of carbamic acid, widely utilized in agrochemicals, pharmaceuticals, and polymer science due to their hydrolytic stability and bioactivity . The 3-phenylpropyl group may enhance lipophilicity, influencing solubility and membrane permeability, while the phenyl ester could contribute to steric effects and electronic interactions.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
phenyl N-(3-phenylpropyl)carbamate |
InChI |
InChI=1S/C16H17NO2/c18-16(19-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H,17,18) |
InChI Key |
UIFQMTAXSRHXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights :
- Electron-Withdrawing Groups : Chlorine in Chlorpropham increases stability and bioactivity .
- Lipophilicity : The 3-phenylpropyl chain in the target compound likely enhances lipid solubility compared to shorter chains (e.g., methyl or ethyl).
- Hydrogen Bonding : Hydroxypropyl (in benzyl derivatives) or acetyl groups introduce polarity, affecting solubility and target interactions .
Physicochemical Properties
Hypothetical properties inferred from analogs:
Key Trends :
- Bulky substituents (e.g., 3-phenylpropyl) reduce water solubility but improve membrane permeability.
- Chlorine substituents enhance stability against hydrolysis and UV degradation .
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